An In-depth Technical Guide to 2-Methyl-3-nitroimidazo[1,2-a]pyridine: Core Properties and Potential Applications
An In-depth Technical Guide to 2-Methyl-3-nitroimidazo[1,2-a]pyridine: Core Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry. This class of compounds has demonstrated a wide range of biological activities, including potential anticancer and antitubercular properties. This technical guide provides a comprehensive overview of the core basic properties of 2-Methyl-3-nitroimidazo[1,2-a]pyridine, including its physicochemical characteristics, synthesis, and known biological activities, with a focus on its potential therapeutic applications.
Core Properties
A summary of the fundamental properties of 2-Methyl-3-nitroimidazo[1,2-a]pyridine is presented below. While specific experimental data for some properties of this exact compound are not widely published, data from closely related analogs and computational predictions provide valuable insights.
| Property | Value | Reference |
| Chemical Structure | ||
| CAS Number | 34165-09-8 | [1][2] |
| Molecular Formula | C₈H₇N₃O₂ | [1][3] |
| Molecular Weight | 177.16 g/mol | [1][3] |
| Melting Point | Data not available for the 2-methyl isomer. The related compound, 3-nitroimidazo[1,2-a]pyridine, has a melting point of 205 °C.[4] | |
| Boiling Point | Data not available. | |
| Solubility | Imidazo[1,2-a]pyridine derivatives generally exhibit low solubility in water but are soluble in organic solvents such as DMSO, N-methyl-2-pyrrolidone (NMP), and to a lesser extent in methanol, propanol, acetone, and DMF.[5] |
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons on the pyridine and imidazole rings are expected to appear in the downfield region (typically δ 7.0-9.5 ppm). The methyl group protons would appear as a singlet in the upfield region (around δ 2.5-3.0 ppm). |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-150 ppm range. The methyl carbon would appear at a higher field. |
| IR Spectroscopy | Characteristic peaks for the nitro group (NO₂) would be observed around 1500-1550 cm⁻¹ (asymmetric stretching) and 1300-1370 cm⁻¹ (symmetric stretching). Aromatic C-H and C=C stretching vibrations would also be present. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 177. |
Synthesis and Experimental Protocols
The synthesis of 2-Methyl-3-nitroimidazo[1,2-a]pyridine typically involves the cyclization of a 2-aminopyridine derivative with a suitable three-carbon synthon, followed by nitration. A general synthetic approach is outlined below.
General Synthesis Workflow
Caption: General workflow for the synthesis of 2-Methyl-3-nitroimidazo[1,2-a]pyridine.
Representative Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine
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To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, add chloroacetone (1.1 equivalents).
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The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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After cooling, the solvent is removed under reduced pressure.
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The residue is neutralized with a base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent (e.g., ethyl acetate).
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 2-methylimidazo[1,2-a]pyridine, which can be purified by column chromatography or recrystallization.
Step 2: Nitration of 2-Methylimidazo[1,2-a]pyridine
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To a cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add 2-methylimidazo[1,2-a]pyridine (1 equivalent).
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The reaction mixture is stirred at low temperature for a specified period.
-
The reaction is then carefully quenched by pouring it onto ice.
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The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-Methyl-3-nitroimidazo[1,2-a]pyridine.
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Further purification can be achieved by recrystallization from a suitable solvent.
Biological Activities and Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have shown promise as both anticancer and antitubercular agents. While specific data for 2-Methyl-3-nitroimidazo[1,2-a]pyridine is limited, the known mechanisms of related compounds provide a strong basis for its potential biological activities.
Anticancer Activity
Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in various cancers.[6][7][8][9][10][11] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Antitubercular Activity
Certain imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of QcrB (ubiquinol cytochrome c reductase) , a key enzyme in the electron transport chain of Mycobacterium tuberculosis.[6][12][13][14] Inhibition of QcrB disrupts the bacterium's energy metabolism, leading to cell death. The nitro group in 2-Methyl-3-nitroimidazo[1,2-a]pyridine may also contribute to its antitubercular activity through mechanisms similar to other nitroimidazole drugs, which can involve the generation of reactive nitrogen species under hypoxic conditions.
Caption: Proposed mechanism of antitubercular activity via QcrB inhibition.
Conclusion
2-Methyl-3-nitroimidazo[1,2-a]pyridine represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to other biologically active imidazo[1,2-a]pyridines suggests potential efficacy in oncology and infectious diseases. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its biological activity and mechanism of action in relevant preclinical models. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.
References
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- 3. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
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- 10. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 14. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
